molecular formula C24H50OSn B15447146 Tributyl(cyclododecyloxy)stannane CAS No. 62774-18-9

Tributyl(cyclododecyloxy)stannane

Cat. No.: B15447146
CAS No.: 62774-18-9
M. Wt: 473.4 g/mol
InChI Key: HECJVRFQBDYPJS-UHFFFAOYSA-N
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Description

Tributyl(cyclododecyloxy)stannane (CAS 62774-18-9) is a specialized organotin compound of significant interest in advanced synthetic chemistry research . This reagent features a cyclododecyloxy group bonded to a tributylstannane moiety, a structure that is key to its utility in various catalytic and stoichiometric reactions. While specific mechanistic studies on this exact compound are not extensively published, its structure suggests primary applications as a reactant or intermediate in the synthesis of more complex molecules, particularly in metal-mediated coupling reactions where organotin compounds are widely employed. Researchers value this compound for exploring new pathways in organic synthesis and materials science. As a standard practice with organotin reagents, appropriate safety protocols must be followed. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

62774-18-9

Molecular Formula

C24H50OSn

Molecular Weight

473.4 g/mol

IUPAC Name

tributyl(cyclododecyloxy)stannane

InChI

InChI=1S/C12H23O.3C4H9.Sn/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;3*1-3-4-2;/h12H,1-11H2;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

HECJVRFQBDYPJS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1CCCCCCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key properties of Tributyl(cyclododecyloxy)stannane and analogous compounds, inferred from structural and functional analogs in the literature.

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Toxicity (LD₅₀) Synthesis Method
This compound* Cyclododecyloxy C₂₄H₄₈OSn ~476.3 (estimated) Polymer stabilization, catalysis Not reported Not described in evidence
Tributyl[(methoxymethoxy)methyl]stannane (Methoxymethoxy)methyl C₁₃H₃₀O₂Sn 337.1 Hydroxymethyl anion equivalent in synthesis Not reported Two-step synthesis from (methoxymethoxy)methanol
Tributyl(isononanoyloxy)stannane Isononanoyloxy C₂₂H₄₄O₂Sn ~483.3 (estimated) Intermediate in specialty chemicals Not reported Not described in evidence
(Sebacoyldioxy)bis(tributyl)stannane Sebacoyl dioxy C₃₄H₇₀O₄Sn₂ 780.42 Industrial catalysts or stabilizers 18 mg/kg (IV, mice) Not described in evidence
Tributyl(thiophen-2-yl)stannane Thiophen-2-yl C₁₆H₂₈SSn 371.2 Monomer for conjugated polymers (Stille coupling) Not reported Lithiation + tributyltin chloride
Tributyl(lauroyloxy)stannane Lauroyloxy (C₁₁H₂₃COO) C₂₃H₄₆O₂Sn ~505.3 (estimated) Potential PVC stabilizer Not reported Not described in evidence

Key Findings and Analysis

Substituent Effects on Reactivity and Stability

  • Bulky substituents like cyclododecyloxy or sebacoyl dioxy reduce reactivity due to steric hindrance but improve thermal stability. This contrasts with smaller groups (e.g., thiophen-2-yl), which facilitate coupling reactions in polymer synthesis .
  • Tributyl[(methoxymethoxy)methyl]stannane demonstrates unique utility as a hydroxymethyl anion equivalent, avoiding chiral center formation in stereosensitive syntheses .

Toxicity Trends Organotin compounds generally exhibit high toxicity, with (sebacoyldioxy)bis(tributyl)stannane showing an acute LD₅₀ of 18 mg/kg in mice (intravenous) . Substituted groups may alter bioavailability; for example, hydrophilic groups like methoxymethoxy could increase systemic absorption.

Synthetic Methodologies

  • Thiophenyl derivatives are synthesized via lithiation followed by tin coupling, a common route for Stille reaction precursors .
  • Hydrophilic substituents (e.g., methoxymethoxy) require multi-step procedures involving protective groups and boron trifluoride catalysis .

Industrial and Research Applications

  • Tributyl(thiophen-2-yl)stannane is critical in synthesizing conjugated polymers for optoelectronics .
  • Tributyl(lauroyloxy)stannane and similar acyloxy derivatives may serve as heat stabilizers in PVC, though environmental regulations limit their use due to ecotoxicity .

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